molecular formula C15H15N3O3 B4779361 ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

Cat. No.: B4779361
M. Wt: 285.30 g/mol
InChI Key: ZQGCUJPXQWNNOL-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is a complex organic compound that features both indole and pyrimidine moieties. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is a common scaffold in many natural products and pharmaceuticals, while the pyrimidine ring is a key component in nucleic acids and several drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the construction of the pyrimidine ring. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Construction of the Pyrimidine Ring: This involves the condensation of a β-keto ester with urea or thiourea under basic conditions to form the pyrimidine core.

    Coupling Reactions: The final step involves coupling the indole and pyrimidine derivatives under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the indole and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents such as halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound can be used to study the biological activity of indole and pyrimidine derivatives, including their interactions with enzymes and receptors.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin share the indole scaffold.

    Pyrimidine Derivatives: Compounds such as uracil, thymine, and cytosine are structurally similar due to the pyrimidine ring.

Uniqueness

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate is unique because it combines both indole and pyrimidine moieties in a single molecule. This dual structure allows it to interact with a broader range of biological targets and exhibit diverse biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-(2,3-dihydroindol-1-yl)-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-21-14(20)11-9-16-15(17-13(11)19)18-8-7-10-5-3-4-6-12(10)18/h3-6,9H,2,7-8H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCUJPXQWNNOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate
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ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-oxo-1,4-dihydropyrimidine-5-carboxylate

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